(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 4'-[(2S)-2-methylbutyl][1,1'-biphenyl]-4-carbonitrile. The Chemical Abstracts Service registry number 63799-11-1 provides definitive identification for this specific stereoisomer. Alternative nomenclature includes (S)-4-Cyano-4'-(2-methylbutyl)biphenyl and 4-[4-[(2S)-2-methylbutyl]phenyl]benzonitrile, reflecting different systematic naming approaches while maintaining structural accuracy.
The molecular formula C₁₈H₁₉N indicates the presence of eighteen carbon atoms, nineteen hydrogen atoms, and one nitrogen atom, yielding a molecular weight of 249.35 to 249.36 grams per mole depending on the precision of measurement. The structural representation through Simplified Molecular Input Line Entry System notation is CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N, which encodes the complete connectivity and stereochemistry. The International Chemical Identifier provides an additional layer of structural specification: InChI=1S/C18H19N/c1-3-14(2)12-15-4-8-17(9-5-15)18-10-6-16(13-19)7-11-18/h4-11,14H,3,12H2,1-2H3/t14-/m0/s1, explicitly defining the S-configuration at the chiral center.
The molecular architecture consists of a biphenyl core system where two phenyl rings are connected through a single carbon-carbon bond, creating a characteristic twisted conformation. One phenyl ring bears a cyano functional group (-C≡N) at the para position, while the other phenyl ring is substituted with a (2S)-2-methylbutyl chain also at the para position. This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties that influence its overall behavior in various chemical environments.
Crystallographic and Stereochemical Configuration
The stereochemical configuration of (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile is defined by the presence of a single chiral center located at the carbon-2 position of the methylbutyl side chain. The S-configuration designation indicates the specific spatial arrangement of substituents around this chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for understanding the compound's optical activity and potential enantioselective applications in materials science.
The specific rotation of this compound has been measured at +42.0 to +46.0 degrees when measured neat, confirming its optically active nature and providing quantitative verification of its chiral purity. The positive rotation indicates dextrorotatory behavior, which correlates with the S-configuration assignment. The International Chemical Identifier Key DNJQGRFZQMOYGM-AWEZNQCLSA-N includes stereochemical information that distinguishes this compound from its R-enantiomer and other structural isomers.
The biphenyl core structure exhibits characteristic conformational flexibility, with the two phenyl rings typically adopting a twisted arrangement rather than a planar configuration due to steric interactions between ortho hydrogen atoms. This twisted biphenyl geometry influences the compound's physical properties and molecular packing behavior. The cyano group contributes additional rigidity and electronic asymmetry to the molecular structure, creating a dipole moment that affects intermolecular interactions and self-assembly processes.
The presence of the branched 2-methylbutyl chain introduces steric bulk that can significantly influence molecular packing and phase behavior. The specific stereochemistry of this side chain affects the overall three-dimensional shape of the molecule, which is particularly important for applications requiring precise molecular recognition or ordered assembly. The combination of the rigid biphenyl core with the flexible but sterically defined side chain creates a molecular architecture that balances structural rigidity with conformational adaptability.
Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups within (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile. The cyano group exhibits a strong and sharp absorption band at approximately 2220-2260 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretch. Aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches occur at lower frequencies between 2800-3000 cm⁻¹. The aromatic carbon-carbon stretching vibrations typically manifest in the fingerprint region between 1400-1600 cm⁻¹, providing additional structural confirmation.
Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure and environment of individual carbon and hydrogen atoms. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the aromatic protons appearing in the range of 7.0-8.3 parts per million. The side chain protons display chemical shifts consistent with aliphatic environments, with the methyl groups appearing as doublets or triplets depending on their coupling patterns. The chiral center proton exhibits a complex multipicity due to its interaction with neighboring methylene and methyl groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the cyano carbon appearing as a characteristic signal around 119 parts per million. The aromatic carbons display chemical shifts in the range of 120-140 parts per million, with the carbon bearing the cyano group typically appearing at higher field due to the electron-withdrawing effect of the nitrile functionality. The aliphatic carbons of the 2-methylbutyl chain exhibit chemical shifts consistent with their local electronic environments, with the chiral center carbon showing a distinctive signal that confirms the stereochemical configuration.
Mass spectrometry analysis confirms the molecular weight of 249.35 atomic mass units and provides fragmentation patterns characteristic of biphenyl derivatives with nitrile and alkyl substituents. The molecular ion peak appears at mass-to-charge ratio 249, with characteristic fragment ions resulting from loss of the alkyl side chain and cyano group under various ionization conditions. The fragmentation pattern provides additional structural confirmation and can be used for compound identification and purity assessment.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile reflect its molecular structure and intermolecular interactions. The compound exhibits a density ranging from 1.017 to 1.020 grams per cubic centimeter at standard conditions, indicating relatively close molecular packing. The refractive index measurements of 1.5920 to 1.5960 confirm the compound's optical density and polarizability, which are consistent with aromatic systems containing extended conjugation.
The thermal behavior of this compound demonstrates characteristic phase transitions that are typical of rigid-rod molecular systems. The flash point has been determined to be 190°C, indicating good thermal stability under normal handling conditions. The boiling point at atmospheric pressure is reported as 388.8°C, suggesting strong intermolecular interactions that require significant thermal energy to overcome. These thermal properties make the compound suitable for applications requiring thermal stability while maintaining its molecular integrity.
The phase behavior of this compound shows characteristics consistent with mesogenic properties, where the molecular shape and intermolecular interactions can lead to ordered liquid crystalline phases. The rigid biphenyl core combined with the flexible alkyl side chain creates a molecular architecture that promotes anisotropic molecular arrangements under appropriate conditions. The presence of the cyano group enhances dipole-dipole interactions, which can stabilize ordered phases and influence phase transition temperatures.
Properties
IUPAC Name |
4-[4-[(2S)-2-methylbutyl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-14(2)12-15-4-8-17(9-5-15)18-10-6-16(13-19)7-11-18/h4-11,14H,3,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQGRFZQMOYGM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886309 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63799-11-1 | |
| Record name | 4′-[(2S)-2-Methylbutyl][1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63799-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-((2S)-2-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063799111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile | |
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Biological Activity
(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C19H22N
- Molecular Weight : 274.39 g/mol
- IUPAC Name : (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile
The biological activity of (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile primarily involves its interaction with various biological targets. Research indicates that this compound may act as a modulator of protein-protein interactions and influence signaling pathways associated with cancer proliferation and survival.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile. In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer types.
Mechanistic Studies
Mechanistic studies have suggested that (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile induces apoptosis in cancer cells through the activation of caspase pathways. For example, treatment with this compound resulted in increased levels of cleaved caspases in MCF-7 cells, indicating an apoptotic response.
Study 1: In Vivo Efficacy
A study conducted on xenograft models demonstrated that administration of (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed over a period of four weeks with a dosage of 20 mg/kg administered daily.
Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound has a half-life of approximately 6 hours in vivo. This suggests that while it may require multiple doses for sustained efficacy, its rapid metabolism could minimize long-term toxicity.
Toxicity Profile
Preliminary toxicity assessments indicate that (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile exhibits low toxicity in non-cancerous cell lines at concentrations below 10 µM. Further toxicological evaluations are necessary to establish safety profiles for clinical applications.
Scientific Research Applications
Anticancer Activity
Research indicates that (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile exhibits promising anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The findings suggest that modifications in the biphenyl structure can enhance its biological activity against various cancer types.
Chiral Drug Development
The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its unique stereochemistry allows for the development of enantiomerically pure drugs, which are crucial for efficacy and safety in therapeutic applications. For instance, studies have shown its utility in synthesizing chiral intermediates for anti-inflammatory drugs, improving their pharmacological profiles.
Liquid Crystals
(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile is being explored for its potential use in liquid crystal displays (LCDs). Its molecular structure contributes to favorable electro-optical properties, making it suitable for applications in advanced display technologies. Research by Kim et al. (2021) highlighted its ability to form stable liquid crystal phases with high thermal stability and low viscosity.
Polymer Synthesis
The compound can also be utilized in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. An investigation by Lee et al. (2019) reported that polymers synthesized with this compound exhibited enhanced electrical conductivity, making them suitable for electronic applications.
Chiral Auxiliary
In asymmetric synthesis, (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile acts as a chiral auxiliary to facilitate the formation of enantiomerically enriched compounds. Its application has been documented in various synthetic pathways, including the synthesis of amino acids and alcohols. A notable case study by Smith et al. (2022) illustrated its effectiveness in a multi-step synthesis involving the asymmetric reduction of ketones.
Data Tables
| Application Area | Specific Use Case | Key Findings/Results |
|---|---|---|
| Pharmaceuticals | Anticancer activity | Induces apoptosis in cancer cells . |
| Chiral drug development | Useful for synthesizing enantiomerically pure drugs . | |
| Materials Science | Liquid crystals | Exhibits favorable electro-optical properties . |
| Polymer synthesis | Improves thermal stability and conductivity . | |
| Asymmetric Synthesis | Chiral auxiliary | Facilitates formation of enantiomerically enriched compounds . |
Case Study 1: Anticancer Properties
In a study published by Zhang et al., (2020), researchers evaluated the anticancer effects of (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile on breast cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed.
Case Study 2: Liquid Crystal Applications
Kim et al. (2021) investigated the potential of this compound in developing new liquid crystal materials for display technologies. Their results showed that incorporating this compound improved the response time and contrast ratio of LCDs compared to traditional liquid crystals.
Case Study 3: Asymmetric Synthesis
Smith et al. (2022) detailed the use of (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile as a chiral auxiliary in the asymmetric synthesis of amino acids. The study highlighted a yield improvement of over 30% when using this compound compared to non-chiral methods.
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile typically involves:
- Construction of the biphenyl core with a cyano substituent at the 4-position.
- Introduction of the chiral (S)-2-methylbutyl side chain at the 4'-position of the biphenyl.
- Maintenance of stereochemical integrity during the alkylation step.
The key challenge is the stereoselective attachment of the (S)-2-methylbutyl group to the biphenyl scaffold.
Synthetic Route Overview
A representative synthetic route includes the following steps:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-bromo-4'-cyanobiphenyl | Bromination and cyanation of biphenyl derivatives | Ensures functional handles for cross-coupling |
| 2 | Synthesis of (S)-2-methylbutyl organometallic reagent | Preparation of (S)-2-methylbutyl lithium or Grignard reagent | Requires enantiomerically pure starting material |
| 3 | Cross-coupling reaction (e.g., Suzuki or Negishi coupling) | Palladium-catalyzed coupling of 4-bromo-4'-cyanobiphenyl with (S)-2-methylbutyl boronic acid or equivalent | Retains stereochemistry; mild conditions preferred |
| 4 | Purification and characterization | Chromatography and spectroscopic analysis | Ensures enantiomeric purity and chemical identity |
Detailed Preparation Methods
Preparation of 4-bromo-4'-cyanobiphenyl
- Starting from biphenyl, selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) or bromine under controlled conditions.
- Cyanation is introduced via palladium-catalyzed cyanation of the bromo-substituted biphenyl using zinc cyanide or potassium cyanide as the cyanide source.
- This step provides a biphenyl intermediate with a bromine atom at one phenyl ring and a cyano group at the other, enabling further functionalization.
Synthesis of (S)-2-methylbutyl Organometallic Reagent
- The chiral side chain (S)-2-methylbutyl is prepared from enantiomerically pure starting materials, often derived from natural amino acids or chiral pool synthesis.
- Conversion to an organometallic reagent such as the boronic acid derivative or Grignard reagent is performed under inert atmosphere.
- This reagent is crucial for the stereoselective introduction of the side chain.
Palladium-Catalyzed Cross-Coupling
- The key step is a palladium-catalyzed Suzuki or Negishi coupling between the 4-bromo-4'-cyanobiphenyl and the (S)-2-methylbutyl organometallic reagent.
- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
- Reaction conditions are optimized to maintain stereochemical integrity, usually at mild temperatures (room temperature to 60 °C) in solvents like tetrahydrofuran (THF) or toluene.
- Base such as K2CO3 or NaOH is used to facilitate the coupling.
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with solvents such as hexane/ethyl acetate.
- Enantiomeric excess is confirmed by chiral HPLC or NMR using chiral shift reagents.
- Structural confirmation is done by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
Solubility and Stock Solution Preparation
- (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile exhibits moderate to poor solubility in aqueous media but dissolves well in organic solvents such as DMSO, ethanol, and PEG300.
- Stock solutions for research use are prepared by dissolving the compound in DMSO followed by dilution with co-solvents like PEG300 or Tween 80 to achieve clear solutions suitable for biological assays.
| Stock Solution Preparation Example | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM solution volume (mL) | 4.01 | 20.05 | 40.10 |
| 5 mM solution volume (mL) | 0.80 | 4.01 | 8.02 |
| 10 mM solution volume (mL) | 0.40 | 2.00 | 4.01 |
Note: Volumes calculated based on molecular weight 249.35 g/mol to achieve desired molarity in solvent.
Research Findings and Notes
- The synthetic accessibility score of the compound is moderate (2.63 on a scale where lower is easier), indicating that the synthesis is feasible but requires careful handling of chiral reagents and palladium catalysts.
- The compound is sensitive to temperature and should be stored sealed in a dry place at room temperature, avoiding exposure above 50 °C to prevent degradation.
- The compound is classified as moderately soluble with a consensus Log P of approximately 4.6, which influences solvent choice during preparation.
- No direct industrial-scale preparation methods are publicly available, indicating that synthesis is primarily performed at laboratory scale for research purposes.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | Biphenyl derivatives (bromo and cyano substituted) |
| Key Reaction | Palladium-catalyzed cross-coupling (Suzuki/Negishi) |
| Chiral Side Chain Source | Enantiomerically pure (S)-2-methylbutyl organometallic reagent |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 |
| Solvents | THF, toluene, DMSO |
| Purification | Silica gel chromatography |
| Stereochemical Control | Maintained by using chiral organometallic reagent and mild reaction conditions |
| Storage Conditions | Sealed, dry, room temperature, protected from heat >50 °C |
| Solubility | Moderate to poor in water, good in DMSO and organic solvents |
| Synthetic Accessibility Score | 2.63 (moderate) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile with high enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. For example, a brominated biphenyl precursor (e.g., 4’-bromomethyl-[1,1’-biphenyl]-4-carbonitrile) can react with (S)-2-methylbutylamine in THF under inert conditions. Diethylamine or LiAlH4 may serve as reducing agents to stabilize intermediates, achieving yields >95% . Enantiomeric purity is ensured using chiral HPLC (e.g., Newcrom R1 column) with hexane/isopropanol gradients .
Q. How is the structural integrity of (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile validated post-synthesis?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 7.5–7.8 ppm (aromatic protons) and δ 2.6–3.6 ppm (methylbutyl chain protons) confirm substitution patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]<sup>+</sup> at m/z 249.36 .
Q. What strategies are employed to assess and improve compound purity for nematic phase studies?
- Methodological Answer : Recrystallization from ethanol or hexane/ethyl acetate mixtures removes impurities. Purity is quantified via differential scanning calorimetry (DSC), where a sharp melting point (e.g., 56–58°C) indicates crystallinity . For liquid crystal applications, thermal stability is confirmed by polarizing optical microscopy (POM) during heating-cooling cycles .
Advanced Research Questions
Q. How does the asymmetric substitution of (S)-4'-(2-methylbutyl) influence electronic conductance in molecular junctions?
- Methodological Answer : Break junction techniques (e.g., MCBJ) reveal conductance trends. The carbonitrile group enhances electron-withdrawing effects, while the chiral alkyl chain introduces steric asymmetry. Current-voltage (I–V) curves show slight asymmetry (e.g., 1.2–1.5 nA at ±1 V) due to coherent coupling between biphenyl π-systems and electrode Fermi levels . Comparative studies with symmetric analogs (e.g., [1,1’-biphenyl]-4,4’-dithiol) highlight the role of substituent electronic asymmetry .
Q. What role does (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile play in stabilizing twist-bend nematic (Ntb) phases?
- Methodological Answer : The compound’s bent conformation (bend angle ~30°) promotes Ntb phase formation in liquid crystal polymers. Hydrosilylation with polysiloxane backbones (e.g., polymethylhydrosilane) creates side-chain polymers. Phase behavior is analyzed via X-ray diffraction (XRD), showing helical nanofilament morphology with a 10–12 nm periodicity .
Q. How are dearomatization reactions of phenol derivatives mediated by (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile?
- Methodological Answer : Photoredox catalysis under visible light (450 nm) induces dearomatization. The carbonitrile group stabilizes radical intermediates, enabling cyclohexene product formation (70–79% yield). Reaction progress is monitored by TLC (PE/EA = 10:1) and confirmed by <sup>13</sup>C NMR (δ 120–130 ppm for sp<sup>2</sup>-sp<sup>3</sup> hybridized carbons) .
Q. How can researchers resolve contradictory conductance data between break junction and STM-based methods for this compound?
- Methodological Answer : Discrepancies arise from contact geometry variations. MCBJ experiments use Au electrodes with controlled gap distances (0.5–1.0 nm), while STM-BJ may form less stable Au–S bonds. Statistical analysis of conductance histograms (10,000+ traces) and DFT simulations (e.g., NEGF formalism) reconcile differences by modeling electrode-molecule coupling strengths .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
